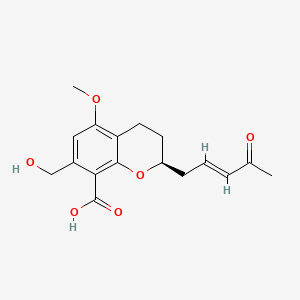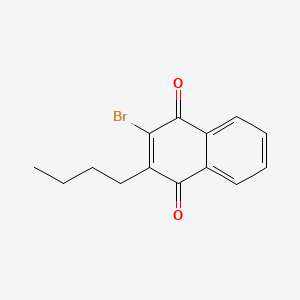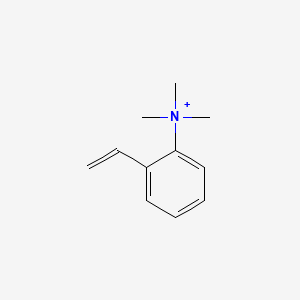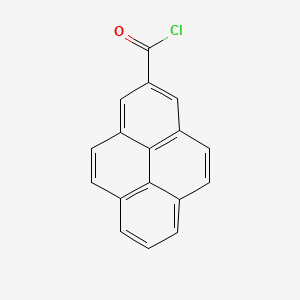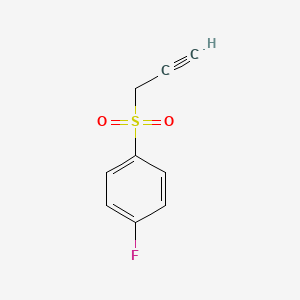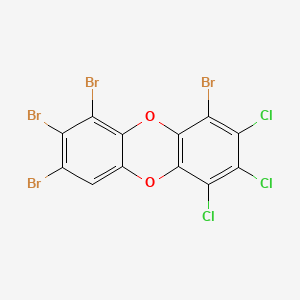
4,6,7,8-Tetrabromo-1,2,3-trichlorooxanthrene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4,6,7,8-Tetrabromo-1,2,3-trichlorooxanthrene is a chemical compound known for its unique structure and properties. This compound is characterized by the presence of multiple halogen atoms, including bromine and chlorine, attached to an oxanthrene core. The presence of these halogens imparts distinct chemical and physical properties to the compound, making it of interest in various scientific and industrial applications.
准备方法
The synthesis of 4,6,7,8-Tetrabromo-1,2,3-trichlorooxanthrene typically involves multi-step organic reactions. One common synthetic route includes the bromination and chlorination of an oxanthrene precursor. The reaction conditions often require the use of strong halogenating agents such as bromine and chlorine gas, along with catalysts to facilitate the halogenation process. Industrial production methods may involve large-scale halogenation reactions under controlled conditions to ensure high yield and purity of the final product.
化学反应分析
4,6,7,8-Tetrabromo-1,2,3-trichlorooxanthrene undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride, resulting in the removal of halogen atoms.
Substitution: Halogen atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents for these reactions include nucleophiles like hydroxide ions or amines.
Addition: The compound can participate in addition reactions with electrophiles, leading to the formation of new chemical bonds.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxanthrene derivatives with additional oxygen-containing functional groups, while substitution reactions can produce a variety of substituted oxanthrene compounds.
科学研究应用
4,6,7,8-Tetrabromo-1,2,3-trichlorooxanthrene has a wide range of scientific research applications, including:
Chemistry: The compound is used as a reagent in organic synthesis and as a building block for the preparation of more complex molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound is used in the development of advanced materials, such as flame retardants and polymers, due to its halogen content and stability.
作用机制
The mechanism of action of 4,6,7,8-Tetrabromo-1,2,3-trichlorooxanthrene involves its interaction with molecular targets and pathways within biological systems. The compound’s halogen atoms can form strong interactions with biomolecules, potentially disrupting their normal functions. For example, it may inhibit enzyme activity by binding to active sites or interfere with cellular processes by integrating into cell membranes. The exact molecular targets and pathways involved depend on the specific biological context and the concentration of the compound.
相似化合物的比较
4,6,7,8-Tetrabromo-1,2,3-trichlorooxanthrene can be compared with other halogenated oxanthrene derivatives, such as:
- 4,5,6,7-Tetrabromo-1,2,3-trichlorooxanthrene
- 4,6,7,8-Tetrabromo-1,2,3-trichlorodibenzo-p-dioxin
These similar compounds share structural features but differ in the position and number of halogen atoms. The uniqueness of this compound lies in its specific halogenation pattern, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for targeted research and industrial applications.
属性
CAS 编号 |
107207-40-9 |
|---|---|
分子式 |
C12HBr4Cl3O2 |
分子量 |
603.1 g/mol |
IUPAC 名称 |
4,6,7,8-tetrabromo-1,2,3-trichlorodibenzo-p-dioxin |
InChI |
InChI=1S/C12HBr4Cl3O2/c13-2-1-3-10(5(15)4(2)14)21-11-6(16)7(17)8(18)9(19)12(11)20-3/h1H |
InChI 键 |
GGGOEOFQVHUYQT-UHFFFAOYSA-N |
规范 SMILES |
C1=C2C(=C(C(=C1Br)Br)Br)OC3=C(O2)C(=C(C(=C3Br)Cl)Cl)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



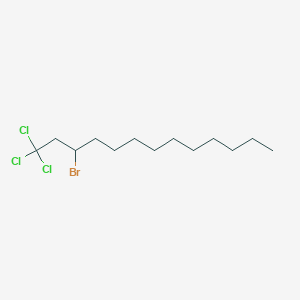
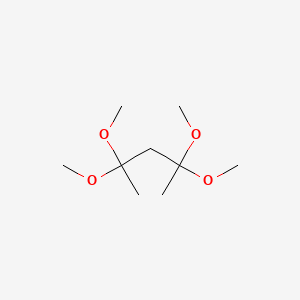
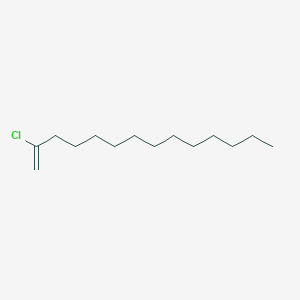
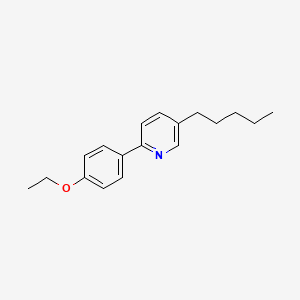
![10-(2,3-dihydroxy-3-methylbutyl)-5-hydroxy-2,2,8-trimethylpyrano[3,2-g]chromen-6-one](/img/structure/B14334159.png)


